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Compound of Interest

Compound Name: BDP TMR azide

Cat. No.: B13714336

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP TMR azide is a bright and photostable fluorescent dye belonging to the
borondipyrromethene (BODIPY) class. Its spectral properties are similar to
tetramethylrhodamine (TAMRA), making it compatible with existing filter sets and imaging
systems designed for this popular fluorophore. A key feature of BDP TMR azide is its azide
functional group, which enables its use in copper(l)-catalyzed azide-alkyne cycloaddition
(CuAAC) reactions, a cornerstone of “click chemistry." This bioorthogonal reaction allows for
the highly specific and efficient covalent labeling of alkyne-modified biomolecules.

In the context of in situ hybridization (ISH), BDP TMR azide serves as a detection reagent for
alkyne-labeled oligonucleotide probes. This approach offers an alternative to traditional
methods that rely on fluorophore-conjugated probes, which can sometimes be bulky and
sterically hinder hybridization. By separating the hybridization and labeling steps, this click
chemistry-based method can improve signal-to-noise ratios and provide greater flexibility in
experimental design. These application notes provide an overview of the properties of BDP
TMR azide and detailed protocols for its use in in situ hybridization.

Product Information

BDP TMR Azide Properties
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BDP TMR is a borondipyrromethene fluorophore with excitation and emission wavelengths that
closely match those of TAMRA.[1][2] Unlike TAMRA, BDP TMR exhibits a high fluorescence
quantum vyield, approaching unity, which results in brighter signals.[2] It also demonstrates a
relatively long excited-state lifetime, making it suitable for fluorescence polarization assays.[1]
[2] The dye is hydrophobic but can be effectively used to label biomolecules in aqueous
environments.

Property Value Reference
Formula C24H27BF2N602

Molecular Weight 480.3 g/mol

Excitation Maximum 545 nm

Emission Maximum 570 nm

Fluorescence Quantum Yield ~0.95

Solubility DMSO, DMF, alcohols

Storage Conditions -20°C in the dark, desiccated

Experimental Protocols
l. Alkyne-Labeled Oligonucleotide Probe Preparation

Successful in situ hybridization using BDP TMR azide requires the use of an oligonucleotide
probe modified with a terminal alkyne group. These can be commercially synthesized or
prepared in the lab.

Protocol: Labeling of Alkyne-Modified Oligonucleotides with BDP TMR Azide (for probe
validation/testing in solution)

This protocol is adapted for the general labeling of alkyne-modified oligonucleotides and can be
used to confirm the reactivity of the probe and dye before proceeding to in situ experiments.

Materials:

» Alkyne-modified oligonucleotide
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« BDP TMR azide
e DMSO (anhydrous)
o 2M Triethylammonium acetate (TEAA) buffer, pH 7.0
o 5 mM Ascorbic Acid (freshly prepared in nuclease-free water)
e 10 mM Copper(Il)-TBTA complex in 55% DMSO
* Nuclease-free water
o Acetone with 3% lithium perchlorate (for precipitation)
e Microcentrifuge tubes
 Inert gas (Argon or Nitrogen)
Procedure:
o Prepare Stock Solutions:
o BDP TMR Azide: Prepare a 10 mM stock solution in anhydrous DMSO.

o Ascorbic Acid: Prepare a 5 mM stock solution in nuclease-free water. This solution
oxidizes quickly and should be made fresh for each experiment.

o Copper(ll)-TBTA Complex: Prepare a 10 mM stock solution in 55% DMSO.

e Reaction Setup: In a microcentrifuge tube, combine the following reagents in the specified
order:

o

Alkyne-modified oligonucleotide (to a final concentration of 20-200 uM)

[¢]

Nuclease-free water to bring the reaction to the desired volume

[¢]

2M TEAA buffer, pH 7.0 (to a final concentration of 0.2 M)

[e]

DMSO (to a final concentration of 50% v/v)

© 2025 BenchChem. All rights reserved. 3/12 Tech Support


https://www.benchchem.com/product/b13714336?utm_src=pdf-body
https://www.benchchem.com/product/b13714336?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13714336?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

o 10 mM BDP TMR azide stock solution (to a final concentration 1.5 times that of the
oligonucleotide)

o 5 mM Ascorbic Acid stock solution (to a final concentration of 0.5 mM)

o Degas the Solution: Gently bubble inert gas through the reaction mixture for 30 seconds to
remove dissolved oxygen, which can interfere with the copper(l) catalyst.

« Initiate the Reaction: Add the 10 mM Copper(Il)-TBTA stock solution to a final concentration
of 0.5 mM. Flush the headspace of the tube with inert gas and cap it tightly.

 Incubation: Vortex the mixture thoroughly. If any precipitate is observed, heat the tube at
80°C for 3 minutes and vortex again. Incubate the reaction at room temperature overnight in
the dark.

o Precipitation and Purification:

o Add at least a 4-fold excess volume of 3% lithium perchlorate in acetone to the reaction
mixture.

o Mix thoroughly and incubate at -20°C for 20 minutes.

o Centrifuge at 10,000 rpm for 10 minutes to pellet the labeled oligonucleotide.
o Carefully discard the supernatant.

o Wash the pellet with 1 mL of cold acetone and centrifuge again.

o Discard the supernatant and air-dry the pellet.

o The labeled oligonucleotide can be further purified by RP-HPLC or PAGE.

Il. In Situ Hybridization with Post-Hybridization Click-
Chemistry Detection

This protocol describes the use of an alkyne-labeled oligonucleotide probe for in situ
hybridization, followed by detection using BDP TMR azide via a click reaction.
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Materials:

e Cells/Tissue Preparation:

[¢]

Cells cultured on coverslips or tissue sections on slides

[¢]

Phosphate-buffered saline (PBS)

[e]

4% Paraformaldehyde (PFA) in PBS

o

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

o Hybridization:

o Alkyne-labeled oligonucleotide probe

o Hybridization buffer (e.g., 50% formamide, 5x SSC, 1 mg/mL yeast tRNA, 100 pg/mL
heparin, 0.1% Tween 20)

o Wash buffers (e.g., 2x SSC with 50% formamide, 2x SSC, 0.2x SSC)

e Click Reaction:

[¢]

BDP TMR azide (10 mM stock in DMSO)

[¢]

Copper(ll) sulfate (CuS0O4) (50 mM stock in nuclease-free water)

[e]

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (50 mM stock in nuclease-free water)

o

Sodium ascorbate (100 mM stock in nuclease-free water, freshly prepared)

[¢]

Click reaction buffer (e.g., PBS)

e Washing and Mounting:

o PBS with 0.1% Tween 20 (PBST)

o DAPI or Hoechst for nuclear counterstaining
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o Antifade mounting medium
Procedure:
Day 1: Cell/Tissue Preparation and Hybridization

e Sample Preparation:

[e]

Fix cells or tissue sections with 4% PFA in PBS for 15-20 minutes at room temperature.

Wash three times with PBS for 5 minutes each.

o

[¢]

Permeabilize the samples with 0.5% Triton X-100 in PBS for 10-15 minutes at room
temperature.

Wash three times with PBS for 5 minutes each.

[¢]

e Pre-hybridization:

o Equilibrate the samples in wash buffer (2x SSC with 50% formamide) for 10 minutes at
room temperature.

o Incubate the samples in pre-warmed hybridization buffer for 1-2 hours at the hybridization
temperature (typically 37-55°C, depending on the probe).

» Hybridization:

o Dilute the alkyne-labeled probe in pre-warmed hybridization buffer to the desired final
concentration (typically 1-5 uM).

o Denature the probe solution by heating at 75-85°C for 5 minutes, then immediately place
on ice.

o Remove the pre-hybridization buffer from the samples and add the probe solution.
o Incubate overnight in a humidified chamber at the hybridization temperature.

Day 2: Post-Hybridization Washes and Click Reaction
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o Post-Hybridization Washes:

o

Wash the samples twice with pre-warmed wash buffer (2x SSC with 50% formamide) for
30 minutes each at the hybridization temperature.

(¢]

Wash twice with 2x SSC for 10 minutes each at room temperature.

[¢]

Wash once with 0.2x SSC for 10 minutes at room temperature.

[¢]

Wash once with PBS for 5 minutes at room temperature.

¢ Click Reaction:

o Prepare the Click Reaction Cocktail (prepare fresh): For a 100 pL final volume, mix the
following in order:

85 L PBS

2 uL 50 mM CuSO04 (final concentration: 1 mM)

2 uL 50 mM THPTA (final concentration: 1 mM)

1 pL 10 mM BDP TMR azide (final concentration: 100 puM)

10 pL 100 mM Sodium Ascorbate (final concentration: 10 mM)

o Incubation: Add the click reaction cocktail to the samples and incubate for 30-60 minutes
at room temperature in the dark.

o Post-Click Washes:

o Wash the samples three times with PBST for 10 minutes each at room temperature in the
dark.

o Wash once with PBS for 5 minutes.

» Counterstaining and Mounting:
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o Incubate the samples with a DAPI or Hoechst solution for nuclear counterstaining for 5-10

minutes.
o Wash twice with PBS.
o Mount the coverslips or slides with an antifade mounting medium.
e Imaging:

o Image the samples using a fluorescence microscope with appropriate filter sets for BDP
TMR (similar to TAMRA) and the nuclear counterstain.

Diagrams
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Caption: Experimental workflow for in situ hybridization with post-hybridization click chemistry
detection.
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Caption: Copper(l)-catalyzed azide-alkyne cycloaddition (CUAAC) reaction for labeling of an
alkyne-probe.

Troubleshooting

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/product/b13714336?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13714336?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

Problem

Possible Cause

Suggested Solution

High Background

- Insufficient washing after
hybridization or click reaction.-
Non-specific binding of the
probe or dye.

- Increase the stringency
and/or duration of the wash
steps.- Include blocking agents
in the hybridization buffer.-
Titrate the concentration of the
probe and BDP TMR azide.

Weak or No Signal

- Low abundance of the target
RNA.- Inefficient hybridization.-
Incomplete click reaction.-
Degradation of RNA.

- Use a higher concentration of
the probe.- Optimize
hybridization temperature and
time.- Ensure the freshness of
the sodium ascorbate
solution.- Use RNase-free
reagents and techniques
throughout the protocol.

Cell/Tissue Morphology is Poor

- Over-fixation or harsh

permeabilization.

- Reduce the fixation and
permeabilization times.- Use a

milder permeabilization agent.

Conclusion

The use of BDP TMR azide in conjunction with alkyne-labeled probes provides a powerful and

flexible method for in situ hybridization. The high quantum yield of the BDP TMR fluorophore

results in bright signals, while the bioorthogonal nature of the click reaction ensures specific

labeling. This two-step approach of hybridization followed by detection can enhance the

sensitivity and specificity of RNA and DNA visualization in cells and tissues, making it a

valuable tool for researchers in various fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved.

11/12

Tech Support


https://www.benchchem.com/product/b13714336?utm_src=pdf-body
https://www.benchchem.com/product/b13714336?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13714336?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

References

e 1. Click chemistry-based amplification and detection of endogenous RNA and DNA
molecules in situ using clampFISH probes - PubMed [pubmed.ncbi.nim.nih.gov]

o 2. ClampFISH detects individual nucleic acid molecules using click chemistry-based
amplification - PubMed [pubmed.ncbi.nim.nih.gov]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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